Epn oxon

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to Epn oxon involves complex chemical reactions and the use of specific reagents to achieve the desired molecular structures. For instance, the synthesis of high spin oxoiron(IV) complexes, which are crucial intermediates in many metalloenzymes, has been successfully reported for synthetic systems. This process involves the preparation from a well-characterized oxoiron(III) species, showcasing the intricate steps required in synthesizing such compounds (Lacy et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of Epn oxon-related compounds reveals detailed insights into their geometric configurations. For example, the structure of a high spin oxoiron(IV) complex was elucidated using various spectroscopic methods, highlighting the trigonal bipyramidal coordination geometry with an Fe-O unit positioned within a hydrogen bonding cavity. This analysis demonstrates the importance of structural determination in understanding the function and reactivity of such complexes (Lacy et al., 2010).

Chemical Reactions and Properties

Epn oxon compounds participate in a range of chemical reactions, contributing to their diverse properties. The synthesis and EPR spectroscopic properties of novel aromatic nitroxides, for instance, provide insights into potential DNA intercalators. These studies not only demonstrate the chemical reactivity of such compounds but also their potential application in biomolecular studies (Beyer et al., 2003).

Physical Properties Analysis

The physical properties of Epn oxon compounds, such as their thermal stability and mechanical characteristics, are crucial for their application in various fields. For example, the effect of stoichiometric ratios on the synthesized epoxy phenolic novolac (EPN) resins was studied, revealing significant impacts on their physicochemical, thermomechanical, and morphological properties. This research underscores the importance of precise synthesis conditions in determining the physical properties of the resulting compounds (Das & Sarkhel, 2016).

Chemical Properties Analysis

The chemical properties of Epn oxon-related compounds, such as their reactivity and interaction with other molecules, are essential for their functionality. Studies on the flame retardancy and thermal degradation mechanism of epoxy resin composites based on DOPO substituted organophosphorus oligomer illustrate the complex chemical behavior of these materials. Such analyses provide valuable information on the chemical stability and degradation pathways of these compounds, which is vital for their application in high-performance materials (Wang et al., 2010).

Wissenschaftliche Forschungsanwendungen

Nanolithography

Electro Pen Nanolithography (EPN) is a novel nanoscale chemical patterning technique. This method involves using an ink-coated, biased conducting Atomic Force Microscope probe-tip to oxidize an underlying thin organic film, enabling direct transfer of ink molecules to oxidized regions. EPN demonstrates fast writing speeds and the ability to create lines as small as 50 nm, making it a significant advancement in nanolithography (Cai & Ocko, 2005).

Insecticide Research

Epn oxon analogues, as part of phosphorothionate and phosphorothiolothionate insecticides, have been studied for their impact on peptide neurotransmitter action in insects. These studies contribute to understanding the physiological effects of insecticides and can aid in the design and testing of new pesticides (Jennings, Starratt, & Steele, 1983).

Electrochemical Sensing

Research involving Epn oxon includes the development of electrochemical sensors for the determination of epinephrine. A study focused on creating a molecularly imprinted polymer-based nanocomposite, demonstrating potential applications in medical diagnostics and environmental monitoring (Mardani et al., 2019).

Detoxication Studies

The role of rat liver aliesterases in detoxifying oxons of various insecticides, including EPN, has been explored. This research provides insight into the mechanisms of detoxication of organophosphorus compounds, contributing to the understanding of biochemical defense mechanisms in mammals (Chambers, Brown, & Chambers, 1990).

Environmental Monitoring

Studies on EPN oxon residues in cotton foliage using infrared spectrophotometry have been conducted. This research aids in the development of methods for detecting and monitoring pesticide residues in agricultural settings (Wolfenbarger & Shaver, 1973).

Biological Control

Research on entomopathogenic nematodes (EPNs) in biological control has shown that they are safe for the environment, agricultural products, and consumers. This research contributes significantly to the development of eco-friendly pest control methods (Ehlers & Hokkanen, 1996).

Medical Imaging

EPR oximetry using paramagnetic spin probes, like Oxo63, is utilized in medical imaging to study oxygen-dependent linewidths. This research aids in advancing imaging techniques for medical diagnostics (Matsumoto et al., 2004).

Agricultural Applications

The production and application technology for EPNs in agriculture, focusing on their use in biological insect suppression, has been a subject of research. This contributes to the efficient use of EPNs for sustainable agriculture (Shapiro-Ilan, Han, & Dolinksi, 2012).

GNSS Tropospheric Data

EPN-Repro2 represents a significant GNSS tropospheric data set over Europe, offering valuable data for climate research and atmospheric science (Pacione, Araszkiewicz, Brockmann, & Douša, 2016).

Skin and Hair Research

EPR spectroscopy and imaging (EPRI) techniques, including EPN, have wide applications in experimental and clinical dermatology and cosmetology. This multidisciplinary approach bridges physics and biomedicine (Płonka, 2009).

Oxygen Concentration Mapping

EPR oximetry is employed to map oxygen concentration in biological samples, playing a crucial role in medical research and potential clinical applications (Vikram, Ahmad, Rivera, & Kuppusamy, 2008).

Genomics in Pest Control

Genomic sequencing of EPNs opens new avenues for genetic improvement and biological control in agriculture, highlighting the intersection of genomics and environmental science (Lu, Baiocchi, & Dillman, 2016).

Ovarian Tissue Study

EPR oximetry has been developed as a tool to study the reoxygenation of human ovarian tissue after xenografting, contributing to the fields of reproductive medicine and tissue engineering (van Eyck et al., 2009).

Eigenschaften

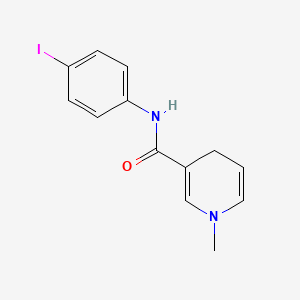

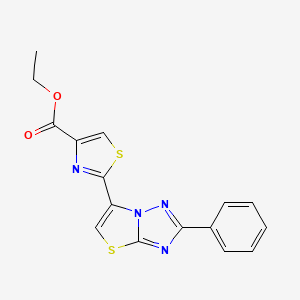

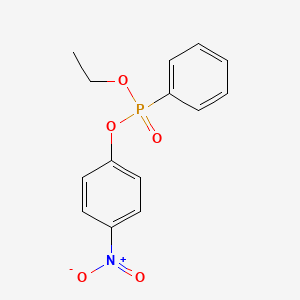

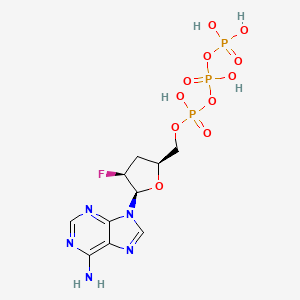

IUPAC Name |

1-[ethoxy(phenyl)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14NO5P/c1-2-19-21(18,14-6-4-3-5-7-14)20-13-10-8-12(9-11-13)15(16)17/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDABPGQGULTJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942148 | |

| Record name | Ethyl 4-nitrophenyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epn oxon | |

CAS RN |

2012-00-2, 68887-74-1, 68887-75-2 | |

| Record name | O-Ethyl O-4-nitrophenyl phenylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epn oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, phenyl-, ethyl 4-nitrophenyl ester, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068887741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, phenyl-, ethyl 4-nitrophenyl ester, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068887752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-nitrophenyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPN oxon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF5VG2G4AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)